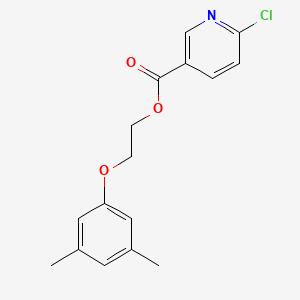![molecular formula C20H19Cl2F3N2O5S B2523069 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341964-78-1](/img/structure/B2523069.png)
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C19H18Cl2F3N3O5S . It is used in various applications and can be purchased from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an anilino group, a sulfonyl group, and a trifluoromethyl group . These groups contribute to the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen
Sulfonamides: Diverse Applications and Antitumor Activity
Sulfonamides have a broad range of clinical applications, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent patents and scientific investigations have expanded their utility to include novel drugs with significant antitumor activities. Compounds like apricoxib and pazopanib, which contain sulfonamide moieties, show promise in cancer treatment due to their mechanisms of action involving multi-targeted receptor tyrosine kinase inhibition and COX2 inhibition. These developments indicate a continued interest in sulfonamides for their versatile therapeutic potential and underline the importance of novel sulfonamide derivatives in future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).
Advanced Oxidation Processes for Organic Pollutant Degradation
Advanced oxidation processes (AOPs) are an area of intense research for the degradation of recalcitrant organic pollutants, including acetaminophen and sulfamethoxazole. These processes involve the generation of reactive species that can efficiently break down contaminants into less harmful by-products. The compound could theoretically participate in such processes either as a target of degradation or as a catalyst/modifier, highlighting the importance of understanding chemical reactivity and degradation pathways in environmental applications. Studies on AOPs provide insights into the degradation mechanisms, by-products, and potential environmental impacts of various organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022); (Prasannamedha & Kumar, 2020).
Enzymatic Treatment of Pollutants
The enzymatic approach for the treatment of various organic pollutants is gaining popularity due to its specificity and efficiency. Enzymes, in the presence of redox mediators, can enhance the degradation rates of stubborn compounds by expanding the range of substrates they can act upon. This method underscores the potential application of the chemical , either as a substrate for enzymatic degradation or as part of a redox mediator system, emphasizing the role of biochemistry in environmental remediation efforts (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N2O5S/c1-11(2)32-17-8-16(14(21)7-15(17)22)27-19(29)10-33(30,31)9-18(28)26-13-5-3-4-12(6-13)20(23,24)25/h3-8,11H,9-10H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSDYDPTVDRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)
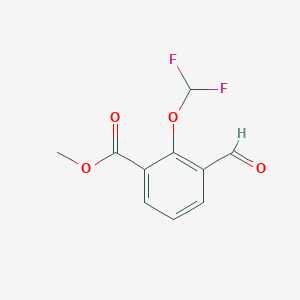
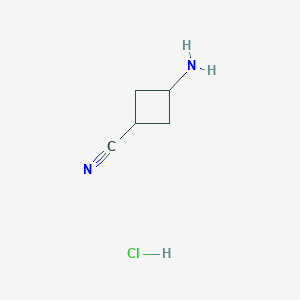
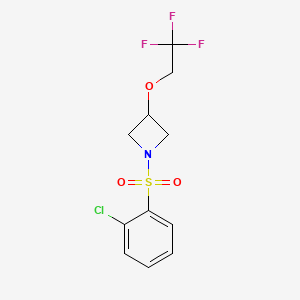
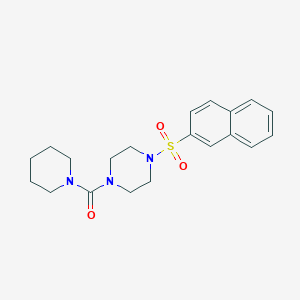
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

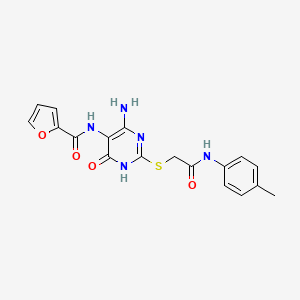
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
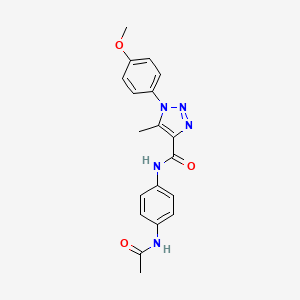
![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)
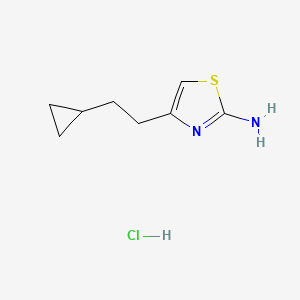
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)
